molecular formula C15H14N2O4 B1190861 N'-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]-2-hydroxybenzohydrazide

N'-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]-2-hydroxybenzohydrazide

Cat. No.: B1190861
M. Wt: 286.28g/mol
InChI Key: FKDCAYSFERCSDU-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[1-(2,4-dihydroxyphenyl)ethylidene]-2-hydroxybenzohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is a type of Schiff base, which is formed by the condensation of an aldehyde or ketone with a primary amine. Schiff bases are known for their versatility and have been widely studied for their biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(2,4-dihydroxyphenyl)ethylidene]-2-hydroxybenzohydrazide typically involves the reaction of 2,4-dihydroxyacetophenone with 2-hydroxybenzohydrazide under specific conditions. The reaction is usually carried out in an ethanol solvent, with the mixture being refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[1-(2,4-dihydroxyphenyl)ethylidene]-2-hydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(2,4-dihydroxyphenyl)ethylidene]-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the Schiff base into its corresponding amine.

    Substitution: The hydroxyl groups present in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its biological activities.

Mechanism of Action

The mechanism of action of N’-[1-(2,4-dihydroxyphenyl)ethylidene]-2-hydroxybenzohydrazide involves its ability to form stable complexes with metal ions. This property is attributed to the presence of hydroxyl and imine groups, which can coordinate with metal ions. The compound’s biological activities, such as antioxidant and antimicrobial effects, are believed to be related to its ability to interact with biological molecules and metal ions, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

  • N’-[1-(2,4-dihydroxyphenyl)ethylidene]-4-pyridinecarbohydrazide
  • N’-[1-(2,4-dihydroxyphenyl)ethylidene]-2-furohydrazide
  • N’-[1-(2,4-dihydroxyphenyl)ethylidene]-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)aceto hydrazide

Uniqueness

N’-[1-(2,4-dihydroxyphenyl)ethylidene]-2-hydroxybenzohydrazide is unique due to its specific structure, which includes both hydroxyl and imine groups. This allows it to form stable complexes with metal ions and exhibit significant biological activities. Compared to similar compounds, it may offer distinct advantages in terms of stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28g/mol

IUPAC Name

N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]-2-hydroxybenzamide

InChI

InChI=1S/C15H14N2O4/c1-9(11-7-6-10(18)8-14(11)20)16-17-15(21)12-4-2-3-5-13(12)19/h2-8,18-20H,1H3,(H,17,21)/b16-9+

InChI Key

FKDCAYSFERCSDU-CXUHLZMHSA-N

SMILES

CC(=NNC(=O)C1=CC=CC=C1O)C2=C(C=C(C=C2)O)O

Origin of Product

United States

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